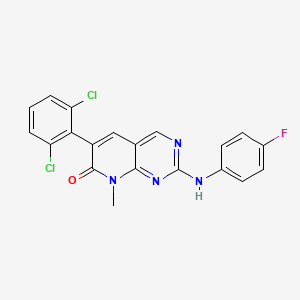
Pyrido(2,3-d)pyrimidin-7(8H)-one, 6-(2,6-dichlorophenyl)-2-((4-fluorophenyl)amino)-8-methyl-
概要
説明
PD-0173956は、その独特な特性と潜在的な用途から、さまざまな科学分野で注目を集めている化学化合物です。この化合物は、触媒における役割と、さまざまな産業および生物医学的用途における潜在的な用途で知られています。
準備方法
PD-0173956の合成には、化学還元、沈殿析出、含浸など、いくつかの方法があります。 たとえば、ある方法では、塩化パラジウムなどのパラジウム前駆体を、制御された条件下で化学還元剤を使用して還元します 。 工業生産方法では、通常、化合物の高い収率と純度を確保するために、大規模な化学還元プロセスが行われます .
化学反応の分析
PD-0173956は、酸化、還元、置換反応などのさまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化付加反応では、PD-0173956はパラジウムナノ粒子を形成することができ、これは触媒プロセスにおいて非常に活性です .
科学研究アプリケーション
PD-0173956は、幅広い科学研究用途を持っています。化学では、クロスカップリング反応や水素化プロセスなどのさまざまな有機反応において触媒として使用されます。生物学と医学では、PD-0173956は、薬物送達システムにおける潜在的な用途と、抗菌剤としての用途について研究されています。 その独自の特性により、精密化学薬品や医薬品などの製造における産業用途にも適しています .
科学的研究の応用
PD-0173956 has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation processes. In biology and medicine, PD-0173956 is being explored for its potential use in drug delivery systems and as an antimicrobial agent. Its unique properties make it suitable for use in industrial applications, such as in the production of fine chemicals and pharmaceuticals .
作用機序
PD-0173956の作用機序には、特定の分子標的や経路との相互作用が含まれます。たとえば、触媒プロセスでは、PD-0173956は、反応物の間の電子の移動を促進することで触媒として作用し、反応速度を加速します。 これらのプロセスに関与する分子標的には、さまざまな有機分子や金属イオンが含まれ、これらはPD-0173956と相互作用して、目的の生成物につながる中間体錯体を形成します .
類似化合物の比較
PD-0173956は、塩化パラジウムや酢酸パラジウムなどの他の類似の化合物と比較することができます。これらの化合物はいくつかの共通の特性を共有していますが、PD-0173956は、さまざまな反応条件下での高い触媒活性と安定性においてユニークです。 類似の化合物には、パラジウムナノ粒子や他のパラジウムベースの触媒があり、これらもさまざまな触媒プロセスで使用されています .
類似化合物との比較
PD-0173956 can be compared with other similar compounds such as palladium chloride and palladium acetate. While these compounds share some common properties, PD-0173956 is unique in its higher catalytic activity and stability under various reaction conditions. Similar compounds include palladium nanoparticles and other palladium-based catalysts, which are also used in various catalytic processes .
生物活性
Pyrido(2,3-d)pyrimidin-7(8H)-ones represent a significant class of heterocyclic compounds recognized for their diverse biological activities. The compound in focus, 6-(2,6-dichlorophenyl)-2-((4-fluorophenyl)amino)-8-methyl- , has garnered attention due to its potential therapeutic applications, particularly in oncology and other disease areas.
Structural Characteristics
Pyrido(2,3-d)pyrimidin-7(8H)-ones are characterized by a bicyclic structure that resembles nitrogenous bases found in DNA and RNA. This similarity allows these compounds to interact with various biological targets, including enzymes and receptors involved in critical cellular processes.
Biological Activity Overview
-
Antitumor Activity :
- The compound has been identified as a potent inhibitor of several tyrosine kinases, which are crucial in cancer signaling pathways. For instance, it shows significant inhibitory activity against SIK1-3 with IC50 values of 516 nM (SIK1), 180 nM (SIK2), and 127 nM (SIK3) .
- It has also been noted for its ability to target the ephrin receptor family, which is overexpressed in various cancers .
- Mechanism of Action :
- Other Therapeutic Applications :
Research Findings
Recent studies have expanded on the synthesis and optimization of pyrido(2,3-d)pyrimidin-7(8H)-ones to enhance their biological profiles. Notable findings include:
- Structure-Activity Relationship (SAR) : Analysis of various substitutions at different positions on the pyrido(2,3-d)pyrimidine scaffold has revealed that specific modifications can significantly enhance potency against targeted kinases . For example, substituents at the C4 position have been linked to improved selectivity and efficacy.
- Synthesis Techniques : Advances in synthetic methodologies have facilitated the creation of diverse derivatives with tailored biological activities. These methods include cyclization reactions involving substituted pyridines and pyrimidines .
Table 1: Biological Activity of Selected Pyrido(2,3-d)pyrimidin-7(8H)-ones
| Compound Name | Target | IC50 (nM) | Activity Type |
|---|---|---|---|
| Compound A | SIK1 | 516 | Inhibitor |
| Compound B | SIK2 | 180 | Inhibitor |
| Compound C | SIK3 | 127 | Inhibitor |
| Compound D | EPH | N/A | Inhibitor |
Table 2: Synthesis Methods for Pyrido(2,3-d)pyrimidin-7(8H)-ones
| Methodology | Description |
|---|---|
| Cyclization of Pyridines | Involves functionalized pyridines reacting with electrophiles. |
| Bicyclic System Formation | Adding a pyridone moiety to a pyrimidine ring. |
Case Studies
-
Case Study on Antitumor Efficacy :
A study evaluated the antitumor effects of a series of pyrido(2,3-d)pyrimidin-7(8H)-ones in vitro against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation correlated with increased apoptosis markers. -
Clinical Relevance :
Ongoing clinical trials are assessing the efficacy of these compounds as targeted therapies for patients with specific tyrosine kinase mutations, aiming to provide personalized treatment options.
特性
CAS番号 |
305820-76-2 |
|---|---|
分子式 |
C20H13Cl2FN4O |
分子量 |
415.2 g/mol |
IUPAC名 |
6-(2,6-dichlorophenyl)-2-(4-fluoroanilino)-8-methylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C20H13Cl2FN4O/c1-27-18-11(9-14(19(27)28)17-15(21)3-2-4-16(17)22)10-24-20(26-18)25-13-7-5-12(23)6-8-13/h2-10H,1H3,(H,24,25,26) |
InChIキー |
ZSHRAUSJZQDIJR-UHFFFAOYSA-N |
SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=C(C=C4)F |
正規SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=C(C=C4)F |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
PD 173956 PD-173956 PD173956 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















